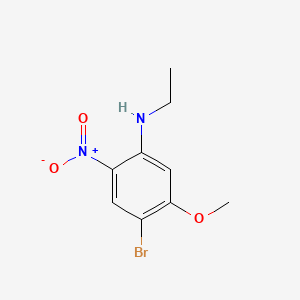

4-Bromo-N-ethyl-5-methoxy-2-nitroaniline

Übersicht

Beschreibung

4-Bromo-N-ethyl-5-methoxy-2-nitroaniline is an organic compound with the molecular formula C9H11BrN2O3 It is a derivative of aniline, featuring a bromine atom, an ethyl group, a methoxy group, and a nitro group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-ethyl-5-methoxy-2-nitroaniline typically involves multiple steps:

Bromination: The addition of a bromine atom to the benzene ring.

Ethylation: The attachment of an ethyl group to the nitrogen atom.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-N-ethyl-5-methoxy-2-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group.

Reduction: The bromine atom can be substituted with other functional groups.

Substitution: The methoxy group can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can produce various substituted anilines .

Wissenschaftliche Forschungsanwendungen

4-Bromo-N-ethyl-5-methoxy-2-nitroaniline has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-N-ethyl-5-methoxy-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups also contribute to the compound’s reactivity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-2-nitroaniline: Similar structure but lacks the ethyl and methoxy groups.

4-Bromo-2-methylaniline: Similar structure but lacks the nitro and ethyl groups.

4-Bromo-5-methoxy-2-nitroaniline: Similar structure but lacks the ethyl group

Uniqueness

4-Bromo-N-ethyl-5-methoxy-2-nitroaniline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the ethyl group enhances its solubility and reactivity, while the methoxy group influences its electronic properties and interactions with biological targets .

Biologische Aktivität

4-Bromo-N-ethyl-5-methoxy-2-nitroaniline is an organic compound with the molecular formula C₉H₁₁BrN₂O₃, characterized by a unique combination of substituents that confer distinct chemical and biological properties. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The structural features of this compound include:

- Bromine (Br) : Enhances reactivity.

- Ethyl Group (C₂H₅) : Increases solubility and alters electronic properties.

- Methoxy Group (–OCH₃) : Influences interactions with biological targets.

- Nitro Group (–NO₂) : Capable of undergoing reduction to form reactive intermediates.

These substituents contribute to the compound's unique reactivity and specificity in biological contexts, making it a subject of significant research interest .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can be reduced to yield reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the bromine and methoxy groups enhance the compound's reactivity and specificity .

Antimicrobial Activity

Research indicates that compounds with nitro groups, such as this compound, exhibit significant antibacterial properties. For instance, studies have shown that similar nitro-substituted compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The presence of the nitro group has been linked to enhanced lipophilicity, improving membrane interactions.

Anticancer Activity

The compound's potential anticancer effects have been explored through various studies. Nitro compounds are known for their ability to induce apoptosis in cancer cells. For example, related compounds have demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of oxidative stress and disruption of cellular signaling pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines like TNF-alpha and IL-1β, suggesting a potential role in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique attributes:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-nitroaniline | Lacks ethyl and methoxy groups | Limited solubility |

| 4-Bromo-2-methylaniline | Lacks nitro and ethyl groups | Different electronic properties |

| 4-Bromo-5-methoxy-2-nitroaniline | Lacks ethyl group | Similar reactivity |

| 5-Bromo-N-ethyl-2-nitroaniline | Different position of bromine | Varying reactivity patterns |

This table illustrates how the presence of specific substituents in this compound enhances its solubility and reactivity compared to its analogs .

Case Studies

- Antibacterial Efficacy : A study on related nitro compounds found that those with a nitro group at specific positions exhibited MIC values as low as 20 μM against S. aureus. This suggests that modifying the substituents can significantly impact antibacterial potency .

- Cytotoxicity in Cancer Cells : In vitro tests on MCF-7 cells revealed that compounds structurally similar to this compound showed IC50 values ranging from 0.1 to 10 μM, indicating promising anticancer activity .

- Anti-inflammatory Potential : Research has demonstrated that certain nitro-substituted compounds inhibit key inflammatory pathways, showing potential for therapeutic applications in conditions like rheumatoid arthritis .

Eigenschaften

IUPAC Name |

4-bromo-N-ethyl-5-methoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3/c1-3-11-7-5-9(15-2)6(10)4-8(7)12(13)14/h4-5,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNXNDSCAJEVEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681503 | |

| Record name | 4-Bromo-N-ethyl-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-60-8 | |

| Record name | Benzenamine, 4-bromo-N-ethyl-5-methoxy-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-ethyl-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.